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Compound of Interest

Compound Name: N-methylpyridine-2-carboxamide

Cat. No.: B122734

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for
reactions involving N-methylpyridine-2-carboxamide, a versatile building block in medicinal
chemistry and drug discovery. The pyridine carboxamide scaffold is a privileged structure found
in numerous pharmacologically active compounds. The N-methylation of the amide can
significantly influence a molecule's properties, including its potency, selectivity, and metabolic
stability.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of N-methylpyridine-2-
carboxamide (CAS: 6144-78-1) is presented below. This data is crucial for its identification,

purification, and characterization.
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Property Value Reference
Molecular Formula C7HsN20 [1]
Molecular Weight 136.15 g/mol [1]
Appearance White to off-white solid [2]
IUPAC Name :Eih;r::ﬁdme'z' [3]
Canonical SMILES CNC(=0)C1=CC=CC=N1 [3]

Moderately soluble in polar

Solubility vent
solvents

[2]

Spectroscopic Data:

Spectrum Type

Key Peaks/Shifts

1H NMR

Data not explicitly found for the target molecule
in the search results. Typical shifts for related
structures suggest peaks for the methyl group,

and aromatic protons on the pyridine ring.

13C NMR

Data not explicitly found for the target molecule
in the search results. Expected signals would
include the methyl carbon, aromatic carbons,

and the carbonyl carbon.

FTIR (cm™?)

Data not explicitly found. Expected peaks
include N-H stretch (if any secondary amine is
present), C-H stretches (aromatic and aliphatic),
C=0 stretch (amide), and C=N/C=C stretches

(pyridine ring).

Mass Spectrum (m/z)

Expected molecular ion peak [M]* at
approximately 136.15.

Experimental Protocols
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Detailed methodologies for the synthesis of N-methylpyridine-2-carboxamide are provided
below, covering both the classical acyl chloride method and modern peptide coupling
techniques.

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of picolinic acid to its highly reactive acyl
chloride, followed by amidation with methylamine.

Step 1: Formation of Picolinoyl Chloride

Materials:

* Picolinic acid

e Thionyl chloride (SOCI2) or Oxalyl chloride

e Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
o Catalytic N,N-Dimethylformamide (DMF)

» Round-bottom flask with reflux condenser and gas inlet

e Magnetic stirrer and heating mantle

Procedure:

To a solution of picolinic acid in the anhydrous solvent, add a catalytic amount of DMF.

Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at O °C.

Allow the reaction to warm to room temperature and then reflux until the reaction is complete
(monitored by TLC or disappearance of starting material).

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude
picolinoyl chloride, which can be used directly in the next step.

Step 2: Amidation with Methylamine
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Materials:

 Picolinoyl chloride (from Step 1)

o Methylamine (solution in THF or as a gas)

e Anhydrous solvent (e.g., DCM or THF)

e Base (e.g., Triethylamine or Pyridine)

¢ Round-bottom flask

o Magnetic stirrer

Procedure:

Dissolve the crude picolinoyl chloride in the anhydrous solvent.

e Cool the solution to 0 °C.

o Slowly add a solution of methylamine and the base to the reaction mixture.
« Stir the reaction at room temperature until completion.

e Wash the reaction mixture with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography to yield N-methylpyridine-2-
carboxamide.

Protocol 2: Synthesis using Peptide Coupling Agents
(HATU)

This one-pot protocol utilizes a peptide coupling agent to facilitate the direct formation of the
amide bond between picolinic acid and methylamine under milder conditions.
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Materials:

Picolinic acid

e Methylamine hydrochloride

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

e A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
e Anhydrous N,N-Dimethylformamide (DMF)

» Round-bottom flask

o Magnetic stirrer

Procedure:

Dissolve picolinic acid in anhydrous DMF in a round-bottom flask.
e Add methylamine hydrochloride to the solution.

e Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for a few
minutes to liberate the free amine.

e Add HATU (1.1-1.5 equivalents) to the reaction mixture.
 Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

e Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography.
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Experimental Workflows and Reaction Pathways

The following diagrams illustrate the synthesis workflows for N-methylpyridine-2-
carboxamide.
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Caption: Synthesis workflows for N-methylpyridine-2-carboxamide.

Reactions of N-methylpyridine-2-carboxamide
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The reactivity of N-methylpyridine-2-carboxamide is primarily dictated by the pyridine ring
and the amide functionality.

» Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient and thus less
reactive towards electrophilic aromatic substitution compared to benzene. However, the N-
methylcarboxamide group at the 2-position can influence the regioselectivity of such
reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible
to nucleophilic aromatic substitution, particularly at the positions ortho and para to the
nitrogen atom. The reactivity can be further enhanced by N-alkylation of the pyridine nitrogen
to form a pyridinium salt.

o Amide Group Reactivity: The amide group itself is relatively stable. The nitrogen lone pair is
delocalized into the carbonyl group, making the nitrogen less nucleophilic. However, the
amide N-H proton (in the case of the non-methylated precursor) can be deprotonated with a
strong base to form an amidate, which is a potent nucleophile for reactions like N-alkylation.
The carbonyl oxygen can be protonated under acidic conditions, activating the carbonyl
carbon towards nucleophilic attack.

The following diagram illustrates the general reactivity of the N-methylpyridine-2-
carboxamide scaffold.
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Caption: General reactivity of N-methylpyridine-2-carboxamide.
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Applications in Drug Discovery

Pyridine carboxamide derivatives are of significant interest in drug discovery due to their
diverse biological activities. While specific biological data for N-methylpyridine-2-
carboxamide is not extensively detailed in the provided search results, the broader class of
compounds has been investigated for various therapeutic applications. For instance, a
structural isomer, N1-methyl-2-pyridone-5-carboxamide, is a known metabolite of nicotinamide
adenine dinucleotide (NAD) and has been implicated in chronic kidney disease. Other pyridine
carboxamide derivatives have shown potential as anti-inflammatory agents, and inhibitors of
various enzymes, highlighting the therapeutic potential of this scaffold. The synthesis and
derivatization of N-methylpyridine-2-carboxamide are therefore valuable for generating
compound libraries for screening against a wide range of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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